molecular formula C13H11N3O B7539633 N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide

Katalognummer B7539633
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: SMTQOKMTACFCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPPA belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

The exact mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to increase the levels of reactive oxygen species (ROS) in cancer cells, which led to apoptosis. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for diseases that involve oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been well characterized in several research articles. However, there are also some limitations to using N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has not been extensively studied in humans, which limits its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide derivatives with improved pharmacological properties. For example, researchers could modify the chemical structure of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide to improve its solubility, bioavailability, or selectivity for specific enzymes or signaling pathways. Another area of interest is the study of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in combination with other therapeutic agents. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide could be combined with chemotherapy drugs to enhance their anticancer effects. Finally, more research is needed to understand the mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide and its potential as a therapeutic agent for various diseases.

Synthesemethoden

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 3-ethynylphenylboronic acid with 2-pyrazol-1-ylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with lithium aluminum hydride to give the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research articles have reported the anti-inflammatory and anti-cancer properties of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In another study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was shown to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for cancer and inflammatory diseases.

Eigenschaften

IUPAC Name

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-11-5-3-6-12(9-11)15-13(17)10-16-8-4-7-14-16/h1,3-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQOKMTACFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.